2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
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Overview
Description
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 4-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a thiophene derivative under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization to form the thiophene ring. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid: An oxidized form of the compound with distinct chemical properties.
2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol: A reduced form with different functional group characteristics.
Uniqueness
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H9ClOS |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2 |
InChI Key |
RQIOLJOZCMEDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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